molecular formula C8H12N6 B13285440 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13285440
M. Wt: 192.22 g/mol
InChI Key: SQUCEQRFAGZRMM-UHFFFAOYSA-N
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Description

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system can enhance its biological activity and specificity compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

SQUCEQRFAGZRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2C=NC(=N2)N)C

Origin of Product

United States

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